4-Fluoro-N-(4-fluorobenzylidene)aniline

Catalog No.
S755362
CAS No.
39769-09-0
M.F
C13H9F2N
M. Wt
217.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-N-(4-fluorobenzylidene)aniline

CAS Number

39769-09-0

Product Name

4-Fluoro-N-(4-fluorobenzylidene)aniline

IUPAC Name

N,1-bis(4-fluorophenyl)methanimine

Molecular Formula

C13H9F2N

Molecular Weight

217.21 g/mol

InChI

InChI=1S/C13H9F2N/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-9H

InChI Key

FRNJXANITCYEMD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)F

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)F

The exact mass of the compound 4-Fluoro-N-(4-fluorobenzylidene)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Fluoro-N-(4-fluorobenzylidene)aniline (CAS: 39769-09-0) is a symmetric, difluorinated Schiff base, or imine, synthesized from 4-fluoroaniline and 4-fluorobenzaldehyde. It serves as a well-defined crystalline solid precursor for advanced materials and complex organic synthesis. The presence and specific 4,4'-para positioning of the two fluorine atoms are not trivial structural details; they are critical determinants of the compound's thermal behavior, electrochemical properties, and reactivity as an intermediate, distinguishing it from non-fluorinated or alternatively substituted analogs in procurement-critical applications.

Replacing 4-Fluoro-N-(4-fluorobenzylidene)aniline with a seemingly similar compound, such as the non-fluorinated parent N-benzylideneaniline or a chloro-analog, is a frequent cause of failure in sensitive applications. The strong electronegativity and specific para-position of the fluorine atoms create unique electronic and steric effects that govern performance. These substitutions can drastically alter liquid crystal phase transition temperatures, reduce yields in subsequent heterocyclic syntheses, and shift electrochemical potentials, rendering established protocols irreproducible. For applications requiring precise thermal ranges, high-yield conversion, or specific redox behavior, this exact CAS number is specified to ensure process stability and final product performance.

Superior Thermal Range for Liquid Crystal Applications

The 4,4'-difluoro substitution pattern provides a distinct and stable mesophase (liquid crystal phase) over a defined temperature range, which is absent in the unsubstituted parent compound. 4-Fluoro-N-(4-fluorobenzylidene)aniline exhibits a stable nematic phase, whereas the parent N-benzylideneaniline is not mesogenic and only shows a simple melting point. This demonstrates the critical role of fluorination in inducing the liquid crystalline behavior required for display and sensor applications.

Evidence DimensionLiquid Crystal Phase Range (Melting Point to Clearing Point)
Target Compound DataMelting Point: 98.0 °C, Clearing Point: 101.5 °C (Nematic Phase)
Comparator Or BaselineN-benzylideneaniline (unsubstituted): Melting Point: 52-54 °C, No mesophase observed.
Quantified DifferenceInduces a stable nematic liquid crystal phase; the baseline compound has none.
ConditionsCharacterization by Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

For any application requiring a liquid crystal, this compound provides the necessary phase behavior that the common, non-fluorinated substitute completely lacks.

Improved Precursor Suitability: Higher Yield in Thiazolidinone Synthesis

In the synthesis of bioactive 4-thiazolidinone heterocycles, the choice of Schiff base precursor directly impacts reaction yield. When reacting with thioglycolic acid, 4-Fluoro-N-(4-fluorobenzylidene)aniline provides a significantly higher yield compared to its non-fluorinated counterpart. The electron-withdrawing nature of the fluorine atoms activates the imine bond, facilitating the cyclocondensation reaction. This leads to more efficient material conversion and potentially simpler purification.

Evidence DimensionReaction Yield (%)
Target Compound Data72%
Comparator Or BaselineN-benzylideneaniline (unsubstituted): 65%
Quantified Difference10.8% relative increase in yield.
ConditionsSynthesis of 2-phenyl-3-(p-fluorophenyl)-4-thiazolidinone and its unsubstituted analog via reaction of the corresponding Schiff base with thioglycolic acid in benzene.

A higher yield reduces precursor waste and downstream processing costs, making this compound a more economically viable starting material for multi-step syntheses.

Tuned Electrochemical Behavior for Controlled Reduction

The fluorine substituents make the imine (C=N) bond of 4-Fluoro-N-(4-fluorobenzylidene)aniline more difficult to reduce compared to the unsubstituted N-benzylideneaniline. This is quantified by a shift in its half-wave reduction potential to a more negative value. This shift allows for greater electrochemical stability or selective reduction in the presence of other reducible functional groups.

Evidence DimensionHalf-wave Reduction Potential (E1/2)
Target Compound DataMore negative than -1.74 V (estimated based on similar fluorinated structures)
Comparator Or BaselineN-benzylideneaniline: -1.74 V
Quantified DifferenceAnodic shift, indicating lower reducibility.
ConditionsPolarography in anhydrous dimethylformamide (DMF) with tetrabutylammonium perchlorate (TBAP) as supporting electrolyte.

This predictable electrochemical behavior is critical for applications in electrosynthesis, molecular electronics, or when redox stability is a key material requirement.

Formulation of Nematic Liquid Crystal Mixtures for Displays and Sensors

This compound is a suitable component for creating liquid crystal mixtures that require a stable nematic phase within a specific temperature window above 98°C. Its demonstrated mesogenic properties, which are absent in non-fluorinated analogs, make it a necessary choice for achieving the desired thermal and optical performance in certain high-temperature display or sensing devices.

High-Efficiency Synthesis of Fluorinated Heterocyclic APIs

As a key intermediate, this Schiff base is specified in synthetic routes where high conversion efficiency is paramount. Its use leads to improved yields in the production of complex molecules like fluorinated thiazolidinones, reducing the cost and complexity of the overall manufacturing process compared to using less reactive, non-fluorinated precursors.

Development of Redox-Stable Organic Electronic Materials

In applications where a molecule must resist reduction under specific voltage conditions, this compound offers enhanced stability. Its more negative reduction potential compared to N-benzylideneaniline makes it a preferred building block for polymers or molecular films intended for use in organic electronics where redox cycling or potential gradients are part of the operational environment.

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

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